molecular formula C11H13NO B13805769 Durene isocyanate CAS No. 58149-28-3

Durene isocyanate

Katalognummer: B13805769
CAS-Nummer: 58149-28-3
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: QSABNASXRYPSQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Isocyanato-1,2,4,5-tetramethylbenzene is an organic compound with the molecular formula C11H13NO. It is a derivative of tetramethylbenzene, where one of the hydrogen atoms is replaced by an isocyanate group (-N=C=O). This compound is known for its reactivity and is used in various chemical synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-isocyanato-1,2,4,5-tetramethylbenzene typically involves the reaction of 1,2,4,5-tetramethylbenzene with phosgene (COCl2) in the presence of a catalyst. The reaction proceeds as follows:

    Starting Material: 1,2,4,5-tetramethylbenzene

    Reagent: Phosgene (COCl2)

    Catalyst: A suitable base such as triethylamine

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the isocyanate group.

Industrial Production Methods

In an industrial setting, the production of 3-isocyanato-1,2,4,5-tetramethylbenzene follows a similar synthetic route but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

3-Isocyanato-1,2,4,5-tetramethylbenzene undergoes various types of chemical reactions, including:

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Substitution Reactions: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

    Polymerization: The compound can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Isocyanato-1,2,4,5-tetramethylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-isocyanato-1,2,4,5-tetramethylbenzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes, including the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4,5-Tetramethylbenzene: The parent compound without the isocyanate group.

    3-Isocyanato-1,2,4,5-tetramethylbenzene: The compound of interest.

    3-Isocyanato-1,2,4,5-trimethylbenzene: A similar compound with one less methyl group.

Uniqueness

3-Isocyanato-1,2,4,5-tetramethylbenzene is unique due to the presence of the isocyanate group, which imparts significant reactivity. This reactivity makes it valuable in various chemical synthesis processes, particularly in the formation of polymers and specialty chemicals .

Eigenschaften

CAS-Nummer

58149-28-3

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

3-isocyanato-1,2,4,5-tetramethylbenzene

InChI

InChI=1S/C11H13NO/c1-7-5-8(2)10(4)11(9(7)3)12-6-13/h5H,1-4H3

InChI-Schlüssel

QSABNASXRYPSQC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1C)N=C=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.